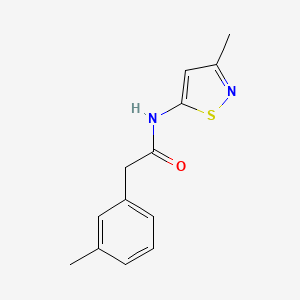![molecular formula C16H24N2O2S B6446276 N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640962-29-2](/img/structure/B6446276.png)
N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound characterized by a piperidine ring substituted with a 4-methylphenylmethyl group and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Substitution with 4-Methylphenylmethyl Group: The piperidine intermediate is then subjected to a substitution reaction with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the N-{1-[(4-methylphenyl)methyl]piperidin-3-yl} intermediate.
Introduction of the Cyclopropanesulfonamide Group: The final step involves the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the 4-methylphenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the sulfonamide group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the 4-methyl group on the phenyl ring. This structural variation can influence its binding affinity and selectivity towards specific molecular targets, potentially leading to different biological activities and therapeutic applications.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-6-14(7-5-13)11-18-10-2-3-15(12-18)17-21(19,20)16-8-9-16/h4-7,15-17H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVXXNHXKUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446201.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446279.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
